

# why did Ncx 1000 not reduce portal pressure in clinical studies?

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## Compound of Interest

Compound Name: Ncx 1000  
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## Technical Support Center: NCX-1000 and Portal Pressure Studies

This technical support center provides information and troubleshooting guidance for researchers, scientists, and drug development professionals interested in the clinical development of NCX-1000 for portal hypertension.

### Frequently Asked Questions (FAQs)

Q1: What was the proposed mechanism of action for NCX-1000 in treating portal hypertension?

A1: NCX-1000 is a nitric oxide (NO)-releasing derivative of ursodeoxycholic acid (UDCA).<sup>[1][2]</sup> The rationale for its development was based on the understanding that portal hypertension in cirrhosis is associated with increased intrahepatic resistance to blood flow, partly due to a deficiency of endothelial NO production within the liver.<sup>[1][3]</sup> NCX-1000 was designed to be a liver-selective NO donor, aiming to release NO directly into the liver's microcirculation.<sup>[1]</sup> This targeted NO delivery was expected to induce vasodilation within the hepatic sinusoids, thereby decreasing intrahepatic resistance and, consequently, reducing portal pressure without causing systemic vasodilation and hypotension.<sup>[1]</sup> Preclinical studies in rodent models of cirrhosis supported this hypothesis, showing that NCX-1000 could reduce portal pressure and increase liver cGMP levels (a downstream mediator of NO signaling) without affecting systemic blood pressure.<sup>[1][4]</sup>

Q2: Why did NCX-1000 fail to reduce portal pressure in the clinical trial despite promising preclinical data?

A2: The primary reason for the failure of NCX-1000 in the Phase 2a clinical trial was a lack of efficacy in reducing portal pressure in patients with cirrhosis.[2][5] Contrary to the liver-selective effects observed in animal models, the clinical study revealed that NCX-1000 administration led to systemic effects, including a significant, dose-dependent reduction in systolic blood pressure.[2] This suggests that the drug did not selectively release NO in the intrahepatic circulation as intended in humans.[2] The reduction in systemic blood pressure likely counteracted any potential beneficial effect on intrahepatic resistance. Furthermore, the study also observed a significant decrease in hepatic blood flow in the NCX-1000 treatment group, which was an unexpected finding.[2] The exact reasons for the discrepancy between preclinical and clinical results are not definitively established but could be attributed to differences in drug metabolism and distribution between rodents and humans.[6]

Q3: What were the key results of the Phase 2a clinical trial for NCX-1000?

A3: The Phase 2a, randomized, double-blind, dose-escalating study in patients with cirrhosis and portal hypertension showed that NCX-1000, at doses up to 2g three times a day for 16 days, did not significantly change the hepatic venous pressure gradient (HVPG), the primary endpoint for measuring portal pressure.[2][5] The study also found no effect on the postprandial increase in portal pressure.[2] Importantly, NCX-1000 administration was associated with a significant decrease in systolic blood pressure and hepatic blood flow.[2] While the drug was found to be safe and well-tolerated, the lack of efficacy led to the discontinuation of its development for this indication.[2][5]

## Troubleshooting Guide for Experimental Discrepancies

Issue: Discrepancy between preclinical (animal) and clinical (human) results for liver-targeted therapies.

Possible Cause 1: Species-specific differences in drug metabolism.

- Explanation: The metabolic pathways responsible for the cleavage of the NO-releasing moiety from the parent UDCA molecule in NCX-1000 might differ significantly between

rodents and humans. This could lead to premature or systemic release of NO in humans, rather than the intended liver-specific release observed in animal models.

- Recommendation: Conduct thorough in vitro metabolism studies using liver microsomes or hepatocytes from different species (including human) early in the drug development process. This can help identify potential metabolic differences that may affect drug targeting and efficacy.

Possible Cause 2: Altered drug distribution and pharmacokinetics in cirrhotic patients.

- Explanation: The pathophysiology of cirrhosis in humans, including altered liver blood flow, shunting, and impaired hepatocyte function, can significantly impact drug distribution and concentration at the target site compared to animal models of cirrhosis. These factors may have prevented sufficient concentrations of NCX-1000 from reaching the intrahepatic circulation to exert its intended effect.
- Recommendation: Incorporate detailed pharmacokinetic and pharmacodynamic (PK/PD) modeling in early clinical trial design for patients with liver disease. This can help to better predict drug exposure at the target organ and inform dose selection.

Possible Cause 3: Limitations of the animal model.

- Explanation: The animal models used in preclinical studies (e.g., CCl<sub>4</sub>-induced cirrhosis in rats) may not fully recapitulate the complex pathophysiology of human cirrhosis and portal hypertension.<sup>[4]</sup> The vascular and endothelial dysfunction in human cirrhotic livers might be less responsive to NO-mediated vasodilation than suggested by the animal models.
- Recommendation: Utilize multiple, well-characterized preclinical models that reflect different etiologies and stages of liver disease. Consider using more advanced models, such as patient-derived organoids or precision-cut liver slices, to better predict human responses.

## Data Presentation

Table 1: Summary of Hemodynamic Effects of NCX-1000 in the Phase 2a Clinical Trial

Parameter	Baseline (Mean ± SD)	After NCX-1000 Treatment (Mean ± SD)	P-value
Hepatic Venous Pressure Gradient (HVPg) (mmHg)	16.7 ± 3.8	17.1 ± 3.8	0.596
Hepatic Blood Flow (HBF) (ml/min)	1129 ± 506	904 ± 310	0.043
Systolic Blood Pressure (mmHg)	136 ± 7	121 ± 11	0.003

Data extracted from Berzigotti et al., Am J Gastroenterol 2010.[2]

## Experimental Protocols

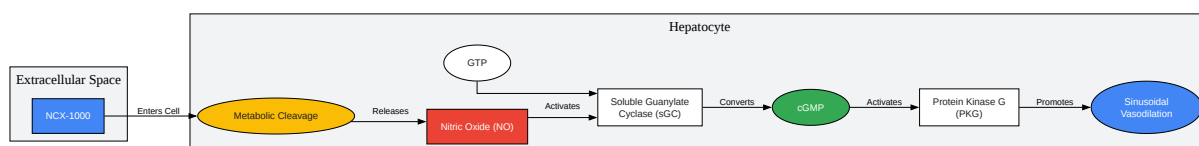
### Measurement of Hepatic Venous Pressure Gradient (HVPg) in the Clinical Trial

The following protocol was used to assess the primary endpoint in the Phase 2a clinical trial of NCX-1000:

- Patient Preparation: Patients were required to be in a fasting state.
- Catheterization: A balloon-tipped catheter was introduced percutaneously, typically via the femoral or jugular vein, and advanced under fluoroscopic guidance into a main hepatic vein.
- Pressure Measurements:
  - Free Hepatic Venous Pressure (FHVP): The pressure was measured with the catheter tip floating freely in the hepatic vein.
  - Wedged Hepatic Venous Pressure (WHVP): The balloon at the catheter tip was inflated to occlude the hepatic vein, and the pressure was measured. This pressure reflects the sinusoidal pressure.

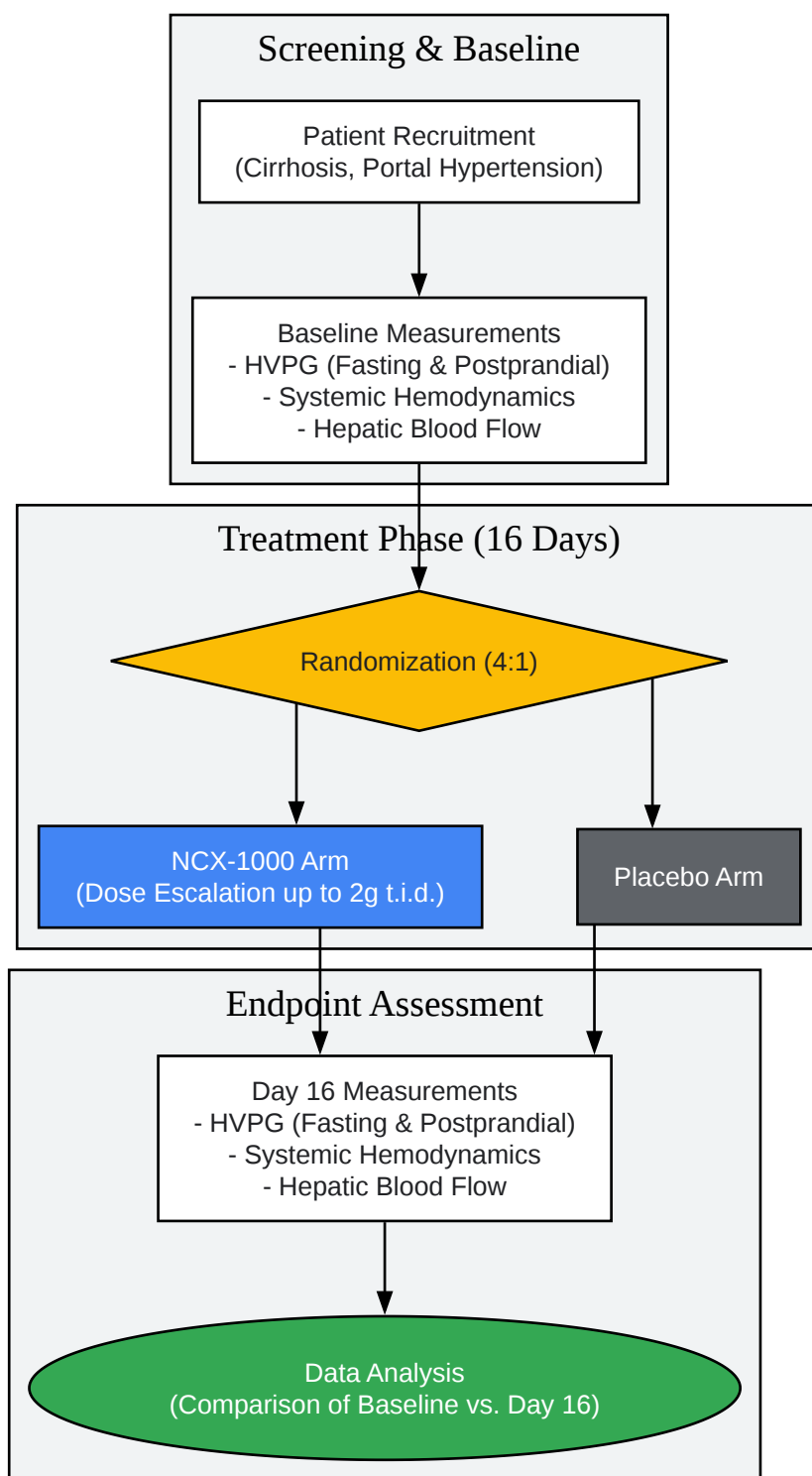
- HVPG Calculation: The HVPG was calculated as the difference between the WHVP and the FHVP (HVPG = WHVP - FHVP).
- Procedure Timing: Measurements were taken at baseline (before treatment) and after 16 days of treatment with either NCX-1000 or placebo.[2] The procedure was performed in both the fasting state and after a standardized meal to assess the postprandial response.[2]

## Visualizations



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Caption: Proposed intracellular signaling pathway of NCX-1000 in hepatocytes.



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Caption: Workflow of the NCX-1000 Phase 2a clinical trial.

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